molecular formula C15H11NO3 B11863459 6-Methoxy-2-(pyridin-3-yl)-4h-chromen-4-one CAS No. 7253-24-9

6-Methoxy-2-(pyridin-3-yl)-4h-chromen-4-one

Cat. No.: B11863459
CAS No.: 7253-24-9
M. Wt: 253.25 g/mol
InChI Key: KYPPEMWVXHHLGM-UHFFFAOYSA-N
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Description

6-Methoxy-2-(pyridin-3-yl)-4h-chromen-4-one is a heterocyclic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(pyridin-3-yl)-4h-chromen-4-one typically involves the condensation of 3-acetyl-6-methoxy-2H-chromen-2-one with pyridine-3-carbaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(pyridin-3-yl)-4h-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chromone ring can be reduced to form a dihydrochromone derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: 6-Hydroxy-2-(pyridin-3-yl)-4h-chromen-4-one.

    Reduction: 6-Methoxy-2-(pyridin-3-yl)-dihydrochromen-4-one.

    Substitution: 6-Methoxy-2-(bromo-pyridin-3-yl)-4h-chromen-4-one.

Scientific Research Applications

6-Methoxy-2-(pyridin-3-yl)-4h-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(pyridin-3-yl)-4h-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction. The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2-(pyridin-3-yl)-4h-chromen-4-one: Similar structure but with a hydroxyl group instead of a methoxy group.

    6-Methoxy-2-(pyridin-2-yl)-4h-chromen-4-one: Similar structure but with the pyridine ring attached at a different position.

Uniqueness

6-Methoxy-2-(pyridin-3-yl)-4h-chromen-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

7253-24-9

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

6-methoxy-2-pyridin-3-ylchromen-4-one

InChI

InChI=1S/C15H11NO3/c1-18-11-4-5-14-12(7-11)13(17)8-15(19-14)10-3-2-6-16-9-10/h2-9H,1H3

InChI Key

KYPPEMWVXHHLGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CN=CC=C3

Origin of Product

United States

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